N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide is a chemical compound with a complex structure that includes a cyanophenyl group, a dimethylhexenyl chain, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, compounds with a cyanophenyl group have been shown to interact selectively with G-quadruplex DNA, inhibiting the proliferation of cancer cells . The acetamide moiety can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidobenzonitrile: This compound shares the acetamide and nitrile groups but lacks the dimethylhexenyl chain.
N-(4-Cyanophenyl)acetamide: Similar in structure but without the additional substituents on the hexenyl chain.
Uniqueness
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide is unique due to its combination of a cyanophenyl group, a dimethylhexenyl chain, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
924648-75-9 |
---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide |
InChI |
InChI=1S/C17H22N2O/c1-13(20)19-17(4,5)11-10-16(2,3)15-8-6-14(12-18)7-9-15/h6-11H,1-5H3,(H,19,20) |
InChI-Schlüssel |
HCKXPOHLUCSTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C)(C)C=CC(C)(C)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.